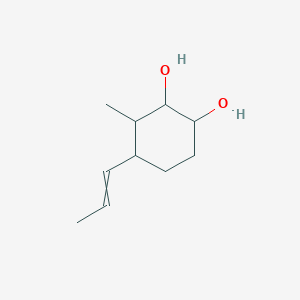
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is also known by other names such as limonene-1,2-diol and limonene glycol . This compound is a derivative of limonene, a naturally occurring terpene found in the oils of citrus fruits.
準備方法
The synthesis of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol typically involves the hydroxylation of limonene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to achieve the dihydroxylation of limonene . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the diol compound.
Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to achieve the hydroxylation of limonene. These methods are often preferred due to their environmental friendliness and cost-effectiveness.
化学反応の分析
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can lead to the formation of alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol can be compared with other similar compounds, such as:
Limonene: The parent compound from which the diol is derived. Limonene is a monoterpene with a similar structure but lacks the hydroxyl groups.
Limonene-1,2-epoxide: An epoxide derivative of limonene that can be further converted to the diol through hydrolysis.
Menthol: A cyclic terpene alcohol with similar structural features but different functional groups and properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
65611-75-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-methyl-4-prop-1-enylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-3-4-8-5-6-9(11)10(12)7(8)2/h3-4,7-12H,5-6H2,1-2H3 |
InChIキー |
GCWCOTRNXSHTOX-UHFFFAOYSA-N |
正規SMILES |
CC=CC1CCC(C(C1C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
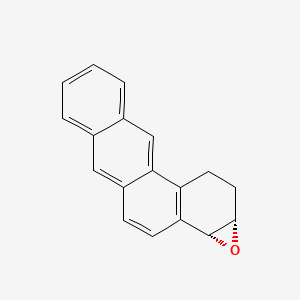
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
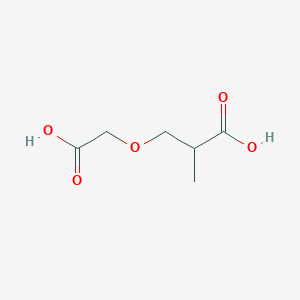
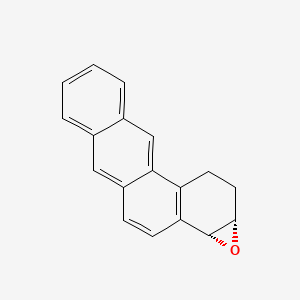

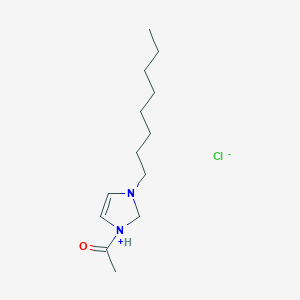
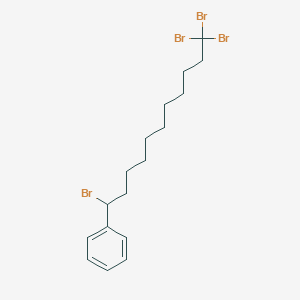
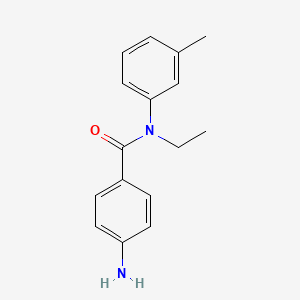
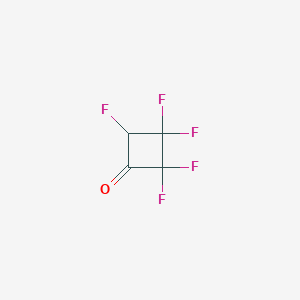
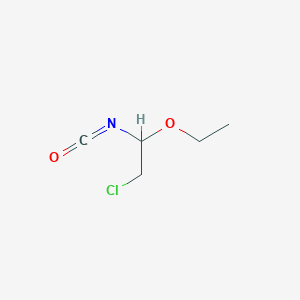
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
